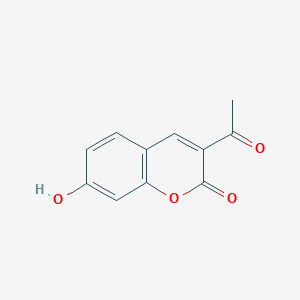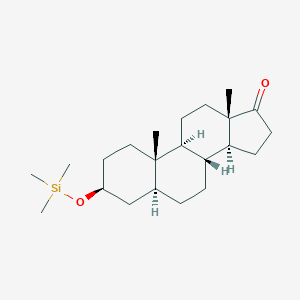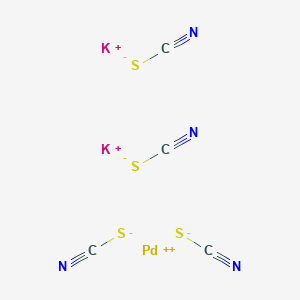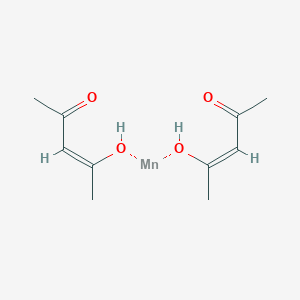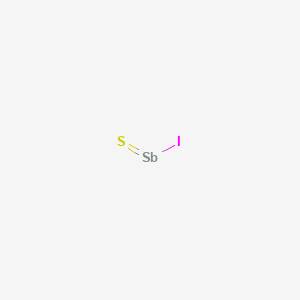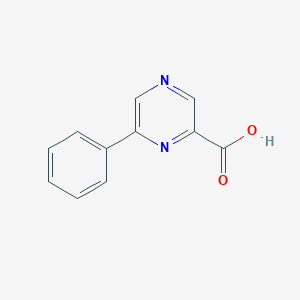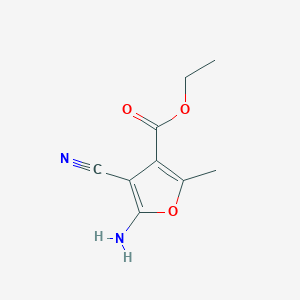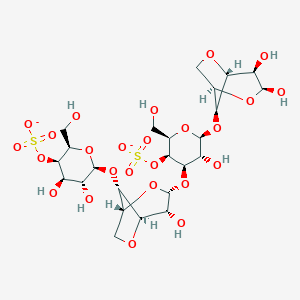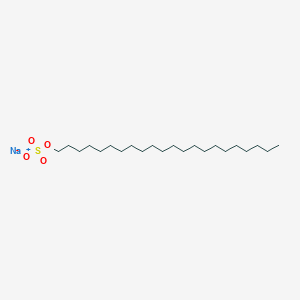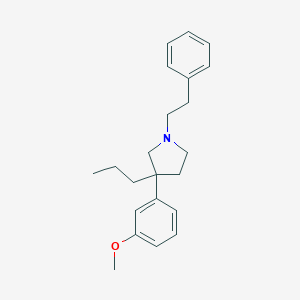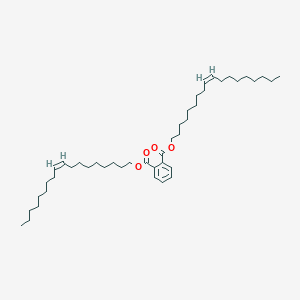
Dioleoyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioleoyl phthalate (DOP) is a chemical compound that belongs to the class of phthalate esters. It is a colorless, odorless, and oily liquid that is widely used in various industrial applications. DOP is primarily used as a plasticizer in the production of PVC (polyvinyl chloride) products, such as wires, cables, films, and sheets. In addition, DOP is also used as a solvent, lubricant, and surfactant in various industries. Despite its extensive use, DOP has been found to have potential health and environmental risks, which have led to increasing concerns about its safety.
作用機序
The exact mechanism of action of Dioleoyl phthalate is not fully understood. However, it is believed that Dioleoyl phthalate acts as a plasticizer by reducing the intermolecular forces between the polymer chains in PVC. This results in an increase in the flexibility and durability of the PVC product. In addition, Dioleoyl phthalate may also act as a surfactant by reducing the surface tension of water and other liquids.
生化学的および生理学的効果
Dioleoyl phthalate has been found to have potential health and environmental risks. Studies have shown that exposure to Dioleoyl phthalate may cause adverse effects on human health, such as reproductive and developmental toxicity, endocrine disruption, and carcinogenicity. In addition, Dioleoyl phthalate has been found to have environmental impacts, such as soil and water contamination, and toxicity to aquatic organisms.
実験室実験の利点と制限
Dioleoyl phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High solubility: Dioleoyl phthalate is highly soluble in water and other solvents, which makes it easy to use in lab experiments.
2. Low toxicity: Dioleoyl phthalate has low toxicity, which makes it a safe choice for many lab experiments.
3. Stable: Dioleoyl phthalate is stable under normal lab conditions, which makes it a reliable choice for many experiments.
Some of the limitations of Dioleoyl phthalate for lab experiments include:
1. Environmental concerns: Dioleoyl phthalate has potential environmental risks, which may limit its use in some lab experiments.
2. Health concerns: Dioleoyl phthalate has potential health risks, which may limit its use in some lab experiments.
3. Limited availability: Dioleoyl phthalate may not be readily available in some regions, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the research and development of Dioleoyl phthalate. Some of the most important areas of research include:
1. Safety and toxicity: Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, particularly in relation to human health and the environment.
2. Alternative plasticizers: The development of alternative plasticizers that are safer and more environmentally friendly than Dioleoyl phthalate is an important area of research.
3. Recycling and waste management: The development of more efficient recycling and waste management strategies for PVC products, which often contain Dioleoyl phthalate, is an important area of research.
4. Biodegradable plastics: The development of biodegradable plastics that do not require the use of plasticizers like Dioleoyl phthalate is an important area of research.
Conclusion:
Dioleoyl phthalate is a widely used chemical compound that has many industrial applications. However, it has been found to have potential health and environmental risks, which have led to increasing concerns about its safety. Further research is needed to better understand the safety and toxicity of Dioleoyl phthalate, and to develop alternative plasticizers and more efficient recycling and waste management strategies.
合成法
Dioleoyl phthalate is synthesized through the esterification of phthalic anhydride with oleic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or zinc oxide. The resulting product is then purified through distillation or other purification methods.
科学的研究の応用
Dioleoyl phthalate has been extensively studied in various scientific fields, including chemistry, toxicology, and environmental science. Its unique properties, such as its high solubility and low volatility, have made it a popular choice for many research applications. Some of the most common scientific research applications of Dioleoyl phthalate include:
1. Plasticizer: Dioleoyl phthalate is widely used as a plasticizer in the production of PVC products. Its ability to improve the flexibility and durability of PVC has made it an essential component in many industrial applications.
2. Solvent: Dioleoyl phthalate is also used as a solvent in various industries, such as paint and ink production. Its high solubility and low toxicity make it a safe and effective solvent for many applications.
3. Surfactant: Dioleoyl phthalate is used as a surfactant in the production of detergents and other cleaning products. Its ability to reduce surface tension and improve wetting properties has made it a popular choice for many industrial applications.
特性
CAS番号 |
10578-33-3 |
|---|---|
製品名 |
Dioleoyl phthalate |
分子式 |
C44H70O6 |
分子量 |
667.1 g/mol |
IUPAC名 |
bis[(Z)-octadec-9-enyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C44H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,33-34,37-38H,3-16,21-32,35-36,39-40H2,1-2H3/b19-17-,20-18- |
InChIキー |
QQPNYVCOOUFXOA-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC=CCCCCCCCC |
その他のCAS番号 |
10578-33-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



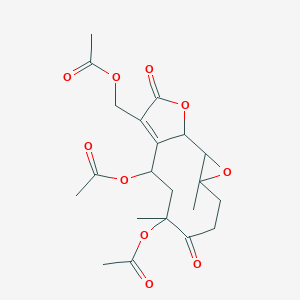
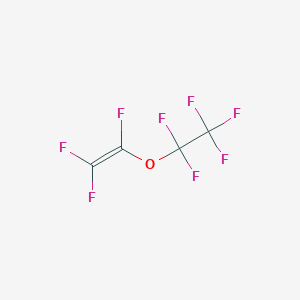
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

